molecular formula C15H27N3O3 B13936219 [3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester

[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester

Cat. No.: B13936219
M. Wt: 297.39 g/mol
InChI Key: YUSRQJSDRRFCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclobutyl ring, a piperazine moiety with an acetyl group, and a carbamic acid esterified with a tert-butyl group. Its unique structure allows it to participate in diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Acetylation: The piperazine moiety is acetylated using acetic anhydride or acetyl chloride under basic conditions.

    Carbamate Formation: The final step involves the formation of the carbamic acid tert-butyl ester using tert-butyl chloroformate and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted piperazines.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its piperazine moiety is particularly useful in the design of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of [3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The acetyl group may enhance the compound’s binding affinity and specificity. The cyclobutyl ring provides structural rigidity, which can influence the compound’s overall conformation and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Benzylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester
  • [3-(4-Methylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester
  • [3-(4-Ethylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester

Uniqueness

Compared to similar compounds, [3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester stands out due to its acetyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclobutyl ring also imparts unique steric and electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H27N3O3

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl N-[3-(4-acetylpiperazin-1-yl)cyclobutyl]carbamate

InChI

InChI=1S/C15H27N3O3/c1-11(19)17-5-7-18(8-6-17)13-9-12(10-13)16-14(20)21-15(2,3)4/h12-13H,5-10H2,1-4H3,(H,16,20)

InChI Key

YUSRQJSDRRFCIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2CC(C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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